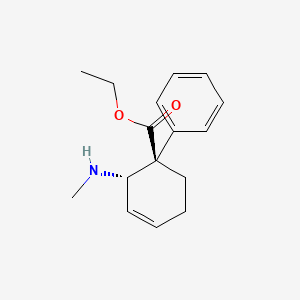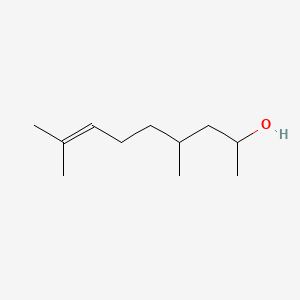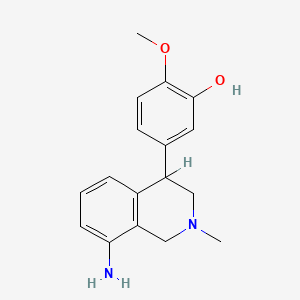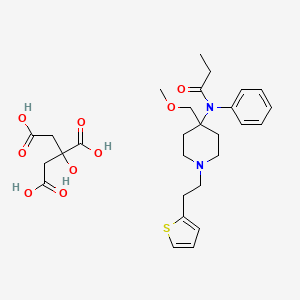
Sufentanil citrate
Descripción general
Descripción
Sufentanil citrate is a potent synthetic opioid analgesic drug . It is a mu-opioid selective agonist, 10 times more potent than fentanyl, and over 1000 times more potent than morphine . It is used as an analgesic and anesthesia adjunct .
Synthesis Analysis
The synthesis of Sufentanil involves an efficient construction of thiophenylethylpiperidone by aminomethano desilylation-cyclization followed by Swern oxidation and a direct regioselective N-nucleophilic spiral epoxide cleavage with aniline promoted by Lewis acids .Molecular Structure Analysis
Sufentanil citrate has a molecular formula of C28H38N2O9S . It is an anilide resulting from the formal condensation of the aryl amino group of 4-(methoxymethyl)-N-phenyl-1-[2-(2-thienyl)ethyl]piperidin-4-amine with propanoic acid . The addition of the 4-methoxymethyl group and bioisosteric replacement of the phenyl with a 2-thiophenyl on the fentanyl structure results in a 10-fold increase in μ opioid activity .Chemical Reactions Analysis
Sufentanil is rapidly metabolized to inactive metabolites predominantly by CYP3A4 in the liver and small intestines, with the main routes of elimination being oxidative N- and O-dealkylation .Physical And Chemical Properties Analysis
Sufentanil citrate has a molecular weight of 578.7 g/mol . It is a member of piperidines, a member of thiophenes, an anilide, and an ether .Aplicaciones Científicas De Investigación
Anesthesia
Sufentanil is extensively used in anesthesia , especially in intravenous and epidural applications . It’s particularly common in cardiac surgery and obstetric perioperative anesthesia .
Pain Management
Sufentanil is used for the management of acute and chronic pain . A recently developed sublingual formulation has expanded its use in this area .
Multimodal Analgesia
Sufentanil is part of multimodal analgesia protocols, where it’s used in combination with other analgesics to enhance pain control and reduce side effects .
Clinical Trials
Sufentanil has been compared with other opioids in clinical trials. For instance, a study compared China Domestic Alfentanil Hydrochloride with Sufentanil Citrate in elderly patients .
Neonatal Care
The clearance rate of Sufentanil can be further reduced by up to a third in neonates with cardiovascular disease , indicating its potential use in neonatal care.
Forensic and Clinical Toxicology
The determination of Sufentanil in human plasma has been applied in the investigation of forensic and clinical toxicological cases .
Research on Opioid Safety
Sufentanil is used in research to study opioid safety, particularly in elderly adults .
Cough Response Studies
Sufentanil is used in studies investigating the cough response, an important aspect of patient comfort and safety during procedures .
Mecanismo De Acción
Target of Action
Sufentanil citrate, also known as Sufenta, is a potent synthetic opioid analgesic. Its primary targets are the μ-opioid receptors (MORs) in the central nervous system . These receptors play a crucial role in pain perception, and their activation results in analgesic effects .
Mode of Action
Sufentanil citrate acts as an opioid agonist , binding to and activating the μ-opioid receptors . This interaction triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decrease in intracellular cAMP, and ultimately resulting in analgesia and sedation .
Biochemical Pathways
The activation of μ-opioid receptors by Sufentanil citrate affects several biochemical pathways. Primarily, it leads to the inhibition of adenylate cyclase, reducing the levels of intracellular cAMP . This modulation of cAMP levels influences various downstream effects, including the opening of potassium channels and the closing of calcium channels. The net effect is hyperpolarization of the cell membrane and inhibition of neuronal firing, which contributes to the drug’s analgesic effect .
Pharmacokinetics
Sufentanil citrate exhibits unique pharmacokinetic properties. It is highly protein-bound, predominantly to α1-acid glycoprotein (AAG), which is an important characteristic to consider in its bioavailability . It is administered via intravenous, epidural, and sublingual routes . The drug’s high lipophilicity allows it to cross the blood-brain barrier effectively, contributing to its potent analgesic effects .
Result of Action
The molecular and cellular effects of Sufentanil citrate’s action primarily involve analgesia and sedation. By activating the μ-opioid receptors, Sufentanil citrate increases pain tolerance and decreases the perception of pain . In clinical settings, it exerts its principal pharmacologic effects on the central nervous system .
Action Environment
The action of Sufentanil citrate can be influenced by various environmental factors. For instance, its effects can be modulated by the arterial partial pressure of carbon dioxide and the acid-base status . Reductions in pH secondary to respiratory or metabolic acidosis result in increased ionization of Sufentanil, reducing its protein binding, metabolism, and clearance, and therefore prolonging its effects . Furthermore, the behavioral effects of Sufentanil administration are influenced by sex, animal strain, and genetic and environmental factors .
Safety and Hazards
Direcciones Futuras
Sufentanil citrate injection is used to relieve pain during and after surgery or other medical procedures (eg, childbirth). It is also used with other medicines just before or during an operation to help the anesthetic work better . Consideration may be made in the future for the use of the sublingual form in the US military in cases where analgesia is required immediately .
Propiedades
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZPLDERGDQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56030-54-7 (Parent) | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048928 | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sufentanil citrate | |
CAS RN |
60561-17-3 | |
| Record name | Sufentanil citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60561-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUFENTANIL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

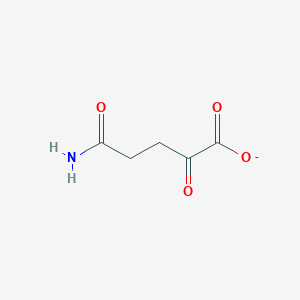
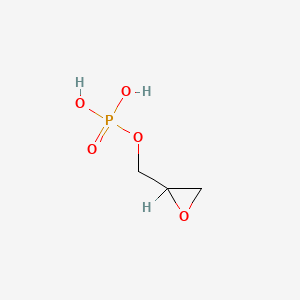
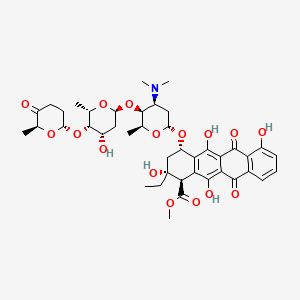
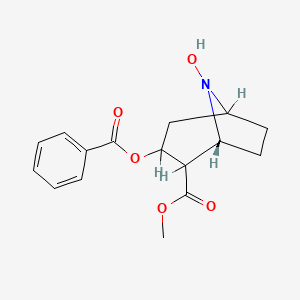
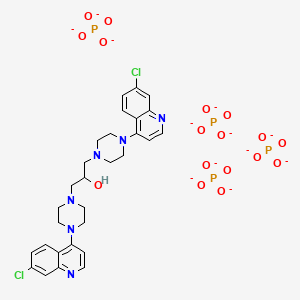
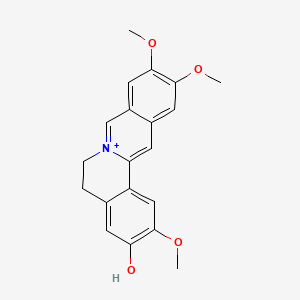
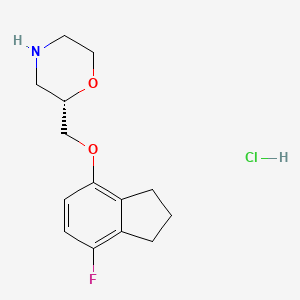

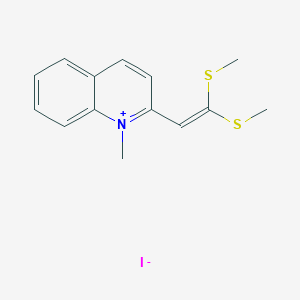

![(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1222711.png)
